

An In-depth Technical Guide to Bromohydrin Pyrophosphate (BrHPP)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bromohydrin pyrophosphate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of **Bromohydrin Pyrophosphate (BrHPP)**, a potent synthetic phosphoantigen. It is designed to serve as a core resource for researchers and professionals involved in immunology, oncology, and drug development.

Core Concepts

Bromohydrin Pyrophosphate (BrHPP), chemically known as (4-bromo-3-hydroxy-3-methylbutyl) phosphono hydrogen phosphate, is a synthetic structural analog of non-peptidic phosphoantigens derived from microbes.^[1] It is a potent activator of a specific subset of human T cells known as Vy9Vδ2 T cells, which play a crucial role in the immune surveillance of both infected and malignant cells.^{[2][3]} Unlike natural phosphoantigens that are often scarce, BrHPP can be chemically synthesized in gram amounts, is highly stable in aqueous solutions, and is readily detectable, making it a valuable tool for research and potential therapeutic applications.^{[1][2][4]}

Structure and Chemical Properties

BrHPP is an organobromine compound featuring a pyrophosphate group attached to a bromohydrin alkyl chain.^[1] Its structure allows it to mimic natural phosphoantigens and interact with the immune system.

Chemical Structure

The chemical structure of **Bromohydrin Pyrophosphate** is as follows:

- Molecular Formula: $C_5H_{13}BrO_8P_2$ [\[1\]](#)
- IUPAC Name: (4-bromo-3-hydroxy-3-methylbutyl) phosphono hydrogen phosphate[\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of BrHPP is provided in the table below. While specific experimental data for properties like pKa and aqueous solubility are not readily available in the literature, its high stability in aqueous solutions has been noted.[\[2\]](#)[\[4\]](#)

Property	Value	Reference
Molecular Weight	343.00 g/mol	[1]
Monoisotopic Mass	341.92690 Da	[1]
Topological Polar Surface Area	134 Å ²	[1]
Formal Charge	-2	[1]
Stability	High stability in aqueous solutions; can be stored for several months without degradation.	[2] [4]
pKa	Data not available	
Aqueous Solubility	Data not available, but noted to be soluble for biological assays.	

Biological Activity and Signaling Pathway

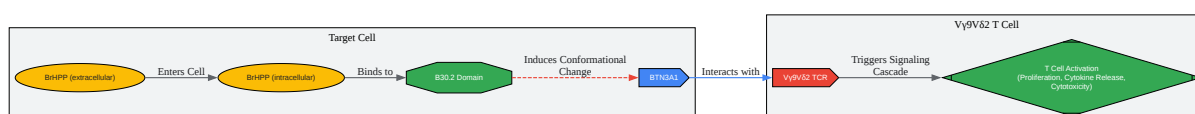
BrHPP is a potent immuno-stimulator, primarily acting on Vy9Vδ2 T cells. Its biological effects are concentration-dependent, with nanomolar concentrations sufficient to trigger robust effector responses.[\[1\]](#)[\[2\]](#)[\[4\]](#)

Mechanism of Action: Vy9Vδ2 T Cell Activation

The activation of Vy9Vδ2 T cells by BrHPP is a complex process initiated by the recognition of this phosphoantigen through the butyrophilin 3A1 (BTN3A1) molecule. The proposed signaling pathway is as follows:

- **Intracellular Recognition:** BrHPP enters the target cell and binds to the intracellular B30.2 domain of the BTN3A1 protein.
- **Conformational Change:** This binding event induces a conformational change in the BTN3A1 molecule.
- **TCR Engagement:** The conformational change in BTN3A1 is transmitted to its extracellular domain, which then interacts with the Vy9Vδ2 T cell receptor (TCR).
- **T Cell Activation:** This interaction triggers a signaling cascade within the Vy9Vδ2 T cell, leading to its activation.

This activation results in a range of effector functions, including proliferation, cytokine production (e.g., IFN- γ and TNF- α), and cytotoxicity against target cells.[2]



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BrHPP-mediated Vy9Vδ2 T cell activation pathway.

Quantitative Biological Data

BrHPP exhibits potent biological activity at nanomolar concentrations. The following table summarizes key quantitative data from the literature.

Biological Effect	Cell Type	EC ₅₀	Reference
Early Metabolic Activation (Extracellular Acidification)	γδ T cells	~25-50 nM	[4]
Cytokine Release (IFN-γ, TNF-α)	Cultured γδ T cells	~10-100 nM	[4]
In vitro T cell proliferation	Patient PBMCs	3 μM (used concentration)	[2][5]
Cytotoxicity	Vγ9Vδ2 T cells against neuroblastoma cells	Not specified	[6]

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis, purification, and biological characterization of BrHPP.

Chemical Synthesis of Bromohydrin Pyrophosphate

The following protocol is adapted from Espinosa et al. (2001).[4]

Materials:

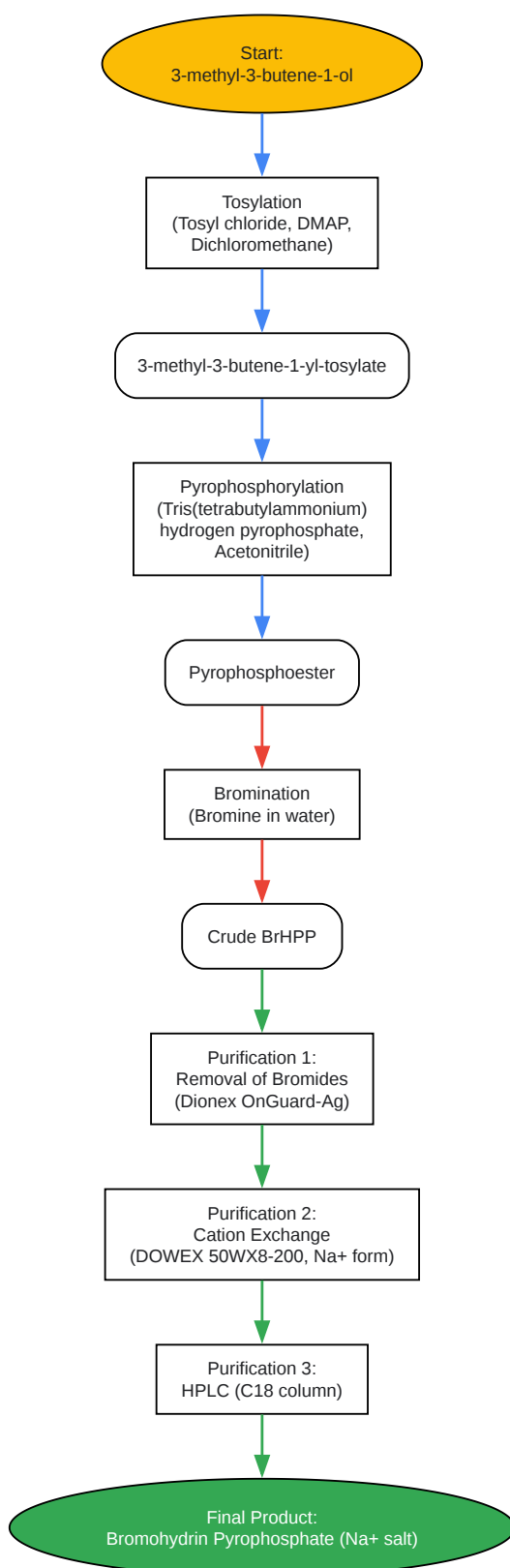
- 3-methyl-3-butene-1-ol
- Tosyl chloride
- 4-(N,N-dimethylamino-) pyridine
- Anhydrous dichloromethane

- Hexane
- Diethyl ether
- Silica gel
- Pentane
- Ethyl acetate
- Tris(tetrabutylammonium) hydrogen pyrophosphate
- Anhydrous acetonitrile
- Bromine
- Dionex OnGuard-Ag cartridges
- DOWEX 50WX8–200 (Na⁺ form)

Procedure:

- Tosylation of 3-methyl-3-butene-1-ol:
 - Dissolve tosyl chloride and 4-(N,N-dimethylamino-) pyridine in anhydrous dichloromethane in a three-necked flask cooled in an ice bath.
 - Slowly add a solution of 3-methyl-3-butene-1-ol in anhydrous dichloromethane.
 - Monitor the reaction by silica gel TLC (pentane/ethyl acetate, 85:15 v/v).
 - After completion, precipitate the mixture by dilution in hexane, filter, and concentrate the filtrate under reduced pressure.
 - Purify the resulting oil by liquid chromatography on silica gel (pentane/ethyl acetate, 85:15 v/v) to yield 3-methyl-3-butene-1-yl-tosylate.
- Pyrophosphorylation:

- Dissolve 3-methyl-3-butene-1-yl-tosylate and tris(tetrabutylammonium) hydrogen pyrophosphate in anhydrous acetonitrile.
- Stir the mixture at room temperature and monitor by TLC.
- After completion, concentrate the mixture under reduced pressure.
- Bromination:
 - Dissolve the pyrophosphoester product in water.
 - Slowly add a stoichiometric amount of bromine in water.
 - Stir the reaction mixture until the bromine color disappears.
- Purification:
 - Lyophilize the reaction mixture.
 - Dissolve the residue in water and pass it through Dionex OnGuard-Ag cartridges to remove bromides.
 - Elute the product through a column of DOWEX 50WX8–200 (Na^+ form) with water to obtain the sodium salt of BrHPP.
 - Perform final purification by HPLC on a C18 column.
 - Lyophilize the pure fractions to obtain BrHPP as a white amorphous powder.



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Workflow for the chemical synthesis of BrHPP.

Vy9Vδ2 T Cell Proliferation Assay

This protocol outlines a method to assess the proliferation of Vy9Vδ2 T cells in response to BrHPP.

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors or patients.
- RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin/streptomycin.
- **Bromohydrin Pyrophosphate** (BrHPP) stock solution.
- Recombinant human Interleukin-2 (IL-2).
- FACS buffer (PBS with 5% FCS).
- Anti-TCRVδ2-FITC and anti-CD3-PE antibodies.
- Flow cytometer.

Procedure:

- Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
- Culture PBMCs at a density of 1×10^6 cells/mL in complete RPMI-1640 medium.
- Stimulate the cells with BrHPP at the desired concentration (e.g., 3 μ M).[\[2\]](#)[\[5\]](#)
- After 24 hours, add IL-2 to a final concentration of 200-300 IU/mL.[\[5\]](#)[\[7\]](#)
- Replenish IL-2 every 2-3 days.
- At desired time points (e.g., day 7, 14, 21), harvest the cells.
- Stain the cells with anti-TCRVδ2-FITC and anti-CD3-PE antibodies for 30 minutes at 4°C.
- Wash the cells with FACS buffer.

- Acquire data on a flow cytometer and analyze the percentage and number of Vy9Vδ2 T cells (CD3⁺Vδ2⁺).

Vy9Vδ2 T Cell Cytotoxicity Assay

This protocol describes a method to evaluate the cytotoxic potential of BrHPP-activated Vy9Vδ2 T cells against tumor target cells.

Materials:

- Expanded Vy9Vδ2 T cells (effector cells).
- Tumor cell line (target cells, e.g., Daudi, Raji, or neuroblastoma cells).[\[2\]](#)[\[6\]](#)
- Complete RPMI-1640 medium.
- Chromium-51 (⁵¹Cr) or a non-radioactive cytotoxicity assay kit (e.g., based on LDH or calcein-AM release).
- Gamma counter (for ⁵¹Cr release assay) or plate reader (for non-radioactive assays).

Procedure (using ⁵¹Cr release assay):

- Label the target tumor cells with ⁵¹Cr for 1 hour at 37°C.
- Wash the labeled target cells three times to remove excess ⁵¹Cr.
- Plate the labeled target cells in a 96-well U-bottom plate.
- Add the BrHPP-expanded Vy9Vδ2 T cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1).
- Incubate the co-culture for 4 hours at 37°C.
- Centrifuge the plate and collect the supernatant.
- Measure the radioactivity in the supernatant using a gamma counter.

- Calculate the percentage of specific lysis using the formula: % Specific Lysis = $[(\text{Experimental Release} - \text{Spontaneous Release}) / (\text{Maximum Release} - \text{Spontaneous Release})] \times 100$
 - Spontaneous release: target cells with medium only.
 - Maximum release: target cells with a lysis agent (e.g., Triton X-100).

Conclusion

Bromohydrin Pyrophosphate is a powerful and versatile tool for studying and manipulating the human Vy9Vδ2 T cell response. Its synthetic accessibility, stability, and potent biological activity make it a valuable compound for basic research in immunology and for the development of novel immunotherapies for cancer and infectious diseases. This guide provides a foundational understanding and practical protocols to facilitate further research and development in this exciting field.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Bromohydrin Pyrophosphate (BrHPP)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1226723#bromohydrin-pyrophosphate-structure-and-chemical-properties]

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